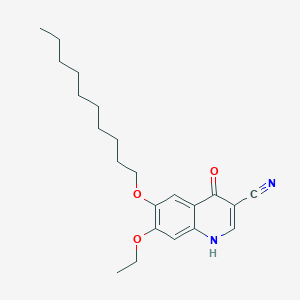
3-Quinolinecarbonitrile, 6-(decyloxy)-7-ethoxy-4-hydroxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Quinolinecarbonitrile, 6-(decyloxy)-7-ethoxy-4-hydroxy- is a complex organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Quinolinecarbonitrile, 6-(decyloxy)-7-ethoxy-4-hydroxy- typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.
Introduction of Functional Groups: The decyloxy, ethoxy, and hydroxy groups can be introduced through nucleophilic substitution reactions. For example, the decyloxy group can be added using decyl bromide in the presence of a base like potassium carbonate. The ethoxy group can be introduced using ethyl iodide, and the hydroxy group can be added through hydrolysis reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-Quinolinecarbonitrile, 6-(decyloxy)-7-ethoxy-4-hydroxy- can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: The ethoxy and decyloxy groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Lithium aluminum hydride, catalytic hydrogenation with palladium on carbon.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
3-Quinolinecarbonitrile, 6-(decyloxy)-7-ethoxy-4-hydroxy- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antiviral agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential as a therapeutic agent in the treatment of diseases like cancer and infectious diseases.
Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Quinolinecarbonitrile, 6-(decyloxy)-7-ethoxy-4-hydroxy- involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the disruption of cellular processes. The presence of the hydroxy group allows for hydrogen bonding interactions, while the nitrile group can participate in coordination with metal ions. These interactions contribute to its biological activity and potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
3-Quinolinecarbonitrile: Lacks the additional functional groups present in 3-Quinolinecarbonitrile, 6-(decyloxy)-7-ethoxy-4-hydroxy-.
4-Hydroxyquinoline: Contains a hydroxy group but lacks the nitrile, decyloxy, and ethoxy groups.
6-Ethoxyquinoline: Contains an ethoxy group but lacks the nitrile, decyloxy, and hydroxy groups.
Uniqueness
3-Quinolinecarbonitrile, 6-(decyloxy)-7-ethoxy-4-hydroxy- is unique due to the combination of functional groups attached to the quinoline core. This combination imparts distinct chemical properties and potential applications that are not observed in simpler quinoline derivatives. The presence of multiple functional groups allows for diverse chemical reactivity and interactions with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C22H30N2O3 |
|---|---|
Molecular Weight |
370.5 g/mol |
IUPAC Name |
6-decoxy-7-ethoxy-4-oxo-1H-quinoline-3-carbonitrile |
InChI |
InChI=1S/C22H30N2O3/c1-3-5-6-7-8-9-10-11-12-27-20-13-18-19(14-21(20)26-4-2)24-16-17(15-23)22(18)25/h13-14,16H,3-12H2,1-2H3,(H,24,25) |
InChI Key |
XYWINHGXRJWXGQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCOC1=C(C=C2C(=C1)C(=O)C(=CN2)C#N)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



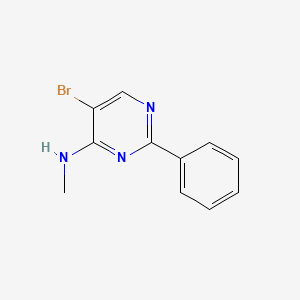
![1-[3-Bromo-1-(2-chlorophenyl)prop-1-en-2-yl]-4-fluorobenzene](/img/structure/B13936509.png)
![8-Benzyl-2-methyl-2,8-diazaspiro[4.5]decane](/img/structure/B13936522.png)
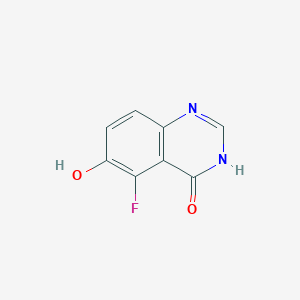
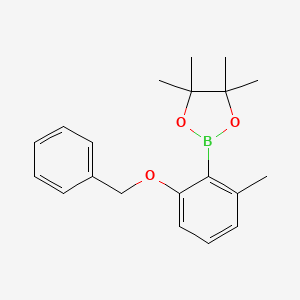
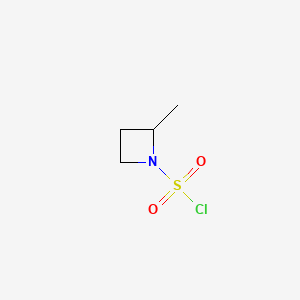


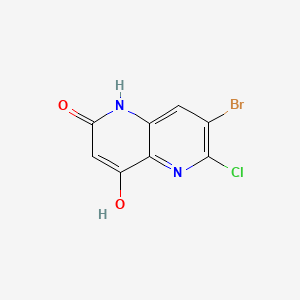

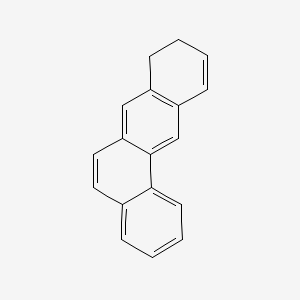
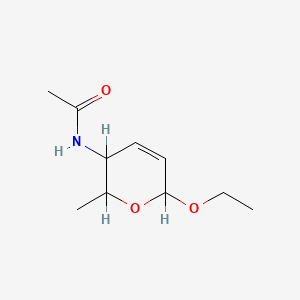
![n-[2-(3-Methoxyphenyl)-1h-indol-5-yl]acetamidine](/img/structure/B13936599.png)
